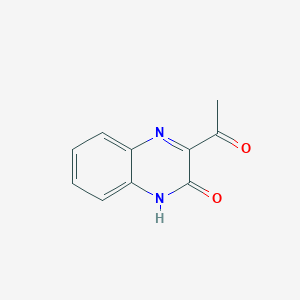![molecular formula C18H14N2O B14358095 2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one CAS No. 94330-82-2](/img/structure/B14358095.png)
2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, offers interesting properties that make it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoxaline ring . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their potential as therapeutic agents for various diseases.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-9-oxido-3-phenylpyrrolo[3,4-b]quinoxalin-4-ium 4-oxide: This compound shares a similar core structure but differs in its oxidation state and substituents.
Pyrrolo[1,2-a]quinoxalin-4(5H)-ones: These compounds have similar ring structures but may vary in their substituents and functional groups.
Uniqueness
2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
94330-82-2 |
|---|---|
Molekularformel |
C18H14N2O |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
2-methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1-ol |
InChI |
InChI=1S/C18H14N2O/c1-12-11-16-17(13-7-3-2-4-8-13)19-14-9-5-6-10-15(14)20(16)18(12)21/h2-11,21H,1H3 |
InChI-Schlüssel |
NKFBUBLZGURLPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C3=CC=CC=C3N=C(C2=C1)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
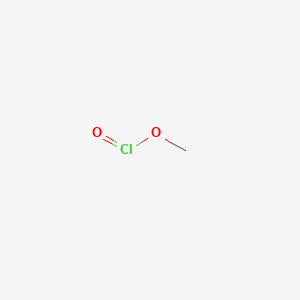
![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)
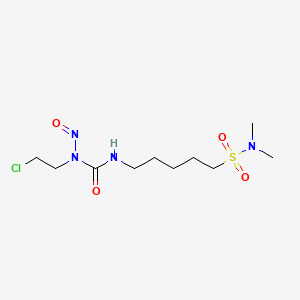
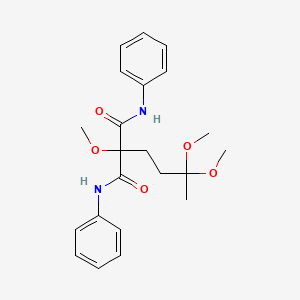
![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)


![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
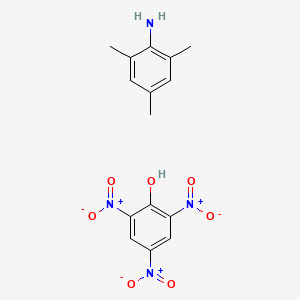
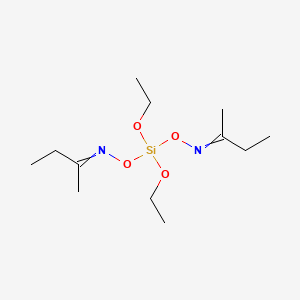
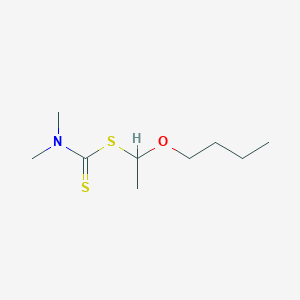
![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)
